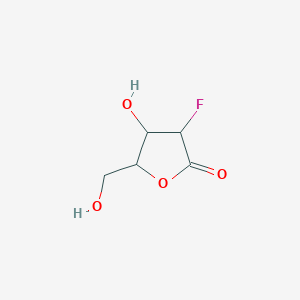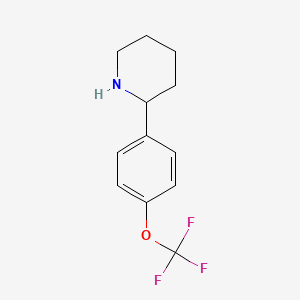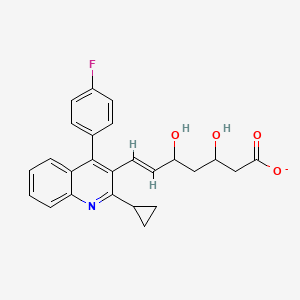
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C6H9FO4. It is a nucleoside analogue, which means it mimics the structure of naturally occurring nucleosides. This compound is known for its applications in antiviral therapies, particularly in the treatment of hepatitis C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the use of D-arabinofuranose derivatives. One common method includes the reaction of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose with appropriate reagents to form the desired compound . The reaction conditions often involve the use of solvents like methanol and DMSO, and the reactions are carried out at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is used in antiviral therapies, particularly for hepatitis C, due to its ability to inhibit viral replication.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-2’-fluorocytidine: Another nucleoside analogue with similar antiviral properties.
3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one: Known for its efficacy in treating hepatitis C.
Uniqueness
3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is unique due to its specific fluorine substitution, which enhances its stability and efficacy as an antiviral agent. Its ability to inhibit viral replication makes it a valuable compound in antiviral therapies.
Eigenschaften
Molekularformel |
C5H7FO4 |
|---|---|
Molekulargewicht |
150.10 g/mol |
IUPAC-Name |
3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-4,7-8H,1H2 |
InChI-Schlüssel |
BJBFQBMSTLSCKO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(=O)O1)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)




![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
](/img/structure/B12091507.png)

![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)

![2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)


